![molecular formula C13H18BrNO B13226612 {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a cyclobutylmethanol moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylacetonitrile with cyclobutanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and reduction, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutyl}methanol
- {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutyl}methanol
Uniqueness
{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H18BrNO |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
[1-[2-amino-1-(4-bromophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18BrNO/c14-11-4-2-10(3-5-11)12(8-15)13(9-16)6-1-7-13/h2-5,12,16H,1,6-9,15H2 |
InChI-Schlüssel |
LCUKXEDALMNEAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C(CN)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)
![Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride](/img/structure/B13226540.png)
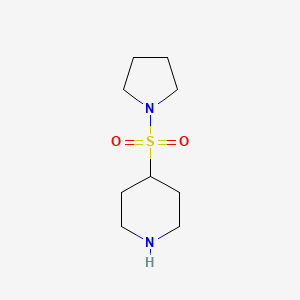
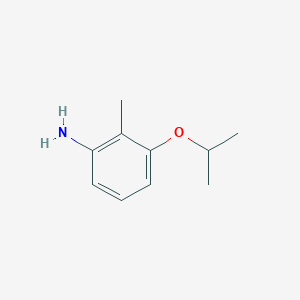


![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)
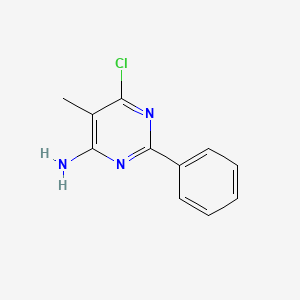

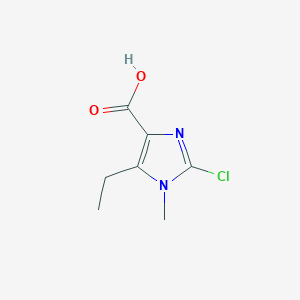
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)
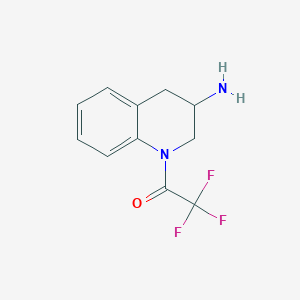
![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)

